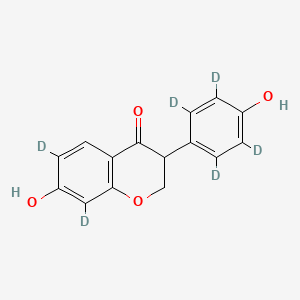

Dihydro Daidzein-d6

Descripción

Dihydro Daidzein-d6 (CAS: 291759-05-2) is a deuterium-labeled analog of daidzein, a naturally occurring isoflavone found in soybeans and legumes. Structurally, it incorporates six deuterium atoms at specific positions, resulting in the molecular formula C₁₅H₄D₆O₄ and a molecular weight of 260.27 g/mol . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies, enabling precise quantification of non-deuterated daidzein and related metabolites in biological samples . Its stability, solubility in aqueous solutions, and distinct isotopic signature make it indispensable for tracking absorption, distribution, metabolism, and excretion (ADME) profiles in biomedical research .

Propiedades

Fórmula molecular |

C15H12O4 |

|---|---|

Peso molecular |

262.29 g/mol |

Nombre IUPAC |

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D |

Clave InChI |

JHYXBPPMXZIHKG-UMCLXPAOSA-N |

SMILES isomérico |

[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |

SMILES canónico |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Métodos De Preparación

Key Steps

- Substrate Preparation : Dihydrodaidzein is dissolved in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

- Catalyst Addition : A strong acid (e.g., D₂SO₄) is introduced to facilitate H-D exchange at labile positions (e.g., aromatic protons, α-positions to carbonyl groups).

- Reaction Conditions :

- Purification : The reaction mixture is neutralized, and the product is isolated via chromatography or crystallization.

Example :

| Parameter | Value | Source |

|---|---|---|

| Solvent | CD₃OD | |

| Acid Catalyst | 20% D₂SO₄ | |

| Temperature | 60–90°C | |

| Reaction Time | 24–72 hours |

This approach achieves >95% deuterium incorporation at reactive sites, as demonstrated in analogous indole systems.

Reductive Deuteration with Deuterated Reducing Agents

Catalytic transfer hydrogenation using deuterated reagents (e.g., D₂ gas, deuterated formate) is employed to reduce double bonds or ketones selectively.

Mechanistic Overview

- Substrate Activation : Daidzein or dihydrodaidzein is reacted with a deuterated reducing agent (e.g., ammonium formate-d₄).

- Catalyst System : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) facilitates hydrogenation.

- Reaction Conditions :

Example :

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NH₄HCOO-d₄ | |

| Catalyst | Pd/C (10% Pd) | |

| Solvent | Methanol | |

| Temperature | 65°C |

This method is critical for synthesizing deuterated intermediates like tetrahydrodaidzein-d₆ from dihydrodaidzein-d₆.

Microbial Fermentation

Bacterial strains (e.g., Eggerthella sp. Julong 732) metabolize daidzein to dihydrodaidzein under anaerobic conditions. Deuterium incorporation can be achieved by using deuterated growth media or substrates.

Process Outline

- Cultivation : Bacteria are grown in deuterated medium (e.g., D₂O-enriched broth).

- Substrate Addition : Daidzein or dihydrodaidzein is introduced, and the culture is incubated anaerobically.

- Product Isolation : Ethyl acetate extraction and chromatography yield dihydrodaidzein-d₆.

Challenges :

- Racemization : Rapid keto-enol tautomerization in bacterial extracts may obscure stereochemical outcomes.

- Yield Optimization : Requires strain-specific induction of enzymes (e.g., NADPH-dependent reductases).

Bioinspired Calcium-HFIP-Mediated Reductive Deutero-Amination

This method employs α-oxo-carbonyl compounds and amines with d-Hantzsch ester as a deuterium source, enabling site-selective deuteration.

Reaction Setup

- Substrate : Dihydrodaidzein derivatives with α-oxo groups.

- Reagents :

- d-Hantzsch ester (deuterium donor).

- Ca(II) salts and hexafluoroisopropanol (HFIP) as catalysts.

- Conditions :

Advantage :

Comparative Analysis of Methods

| Method | Deuterium Incorporation | Selectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Acid-Catalyzed H-D Exchange | >95% | Broad | Moderate | Requires harsh acids |

| Reductive Deuteration | High (site-specific) | High | Low (catalyst cost) | Limited to reducible bonds |

| Microbial Fermentation | Variable | Moderate | High | Strain dependency |

| Calcium-HFIP-Mediated Reduction | >99% | High | Moderate | Requires specialized reagents |

Research Findings and Applications

- Metabolic Tracking : Dihydro Daidzein-d6 is used to study isoflavone metabolism, including equol biosynthesis.

- Pharmacokinetic Studies : Deuterium labeling enhances stability in CYP450-mediated metabolism, aiding drug development.

- Structural Elucidation : Deuterated analogs facilitate NMR and mass spectrometry analysis of dihydrodaidzein derivatives.

Análisis De Reacciones Químicas

Metabolic Pathway Reactions

In human and microbial systems, Dihydro Daidzein-d6 undergoes sequential reduction and ring-cleavage reactions:

Key Metabolic Steps

-

Hydroxylation : Cytochrome P450 enzymes oxidize the C-8 position to form 8-hydroxydaidzein-d6 (

) . -

Reduction to Equol-d6 :

-

Ring Cleavage :

Analytical Characterization

Reaction intermediates and products are identified using:

-

High-Resolution Mass Spectrometry (HRMS) : Detects m/z 269.0455 for 8-hydroxydaidzein-d6 .

-

Chiral HPLC : Resolves R- and S-enantiomers of equol-d6 with a Sumichiral OA-7000 column .

-

Stable Isotope Tracing : Confirms deuterium retention at C-3 and C-4 during equol formation .

Enzymatic and Non-Enzymatic Reactivity

Boiled cell extracts or anaerobic conditions halt reduction, confirming enzyme dependence .

Biological Interactions

-

Estrogen Receptor Binding : Equol-d6 exhibits 10-fold higher ER-β affinity (

) than daidzein . -

Anti-Osteoporotic Activity : Dihydro Daidzein-d6 upregulates BMP-2 signaling in osteoblasts (EC₅₀ = 5.2 μM) and inhibits NF-κB in osteoclasts .

Stability and Degradation

Aplicaciones Científicas De Investigación

Dihydrodaidzein-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of isoflavones.

Biology: Investigated for its role in modulating biological processes such as hormone regulation and antioxidant activity.

Medicine: Studied for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.

Industry: Utilized in the development of functional foods and dietary supplements enriched with isoflavones.

Mecanismo De Acción

Dihydrodaidzein-d6 exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, mimicking the action of estrogen and modulating hormonal activity. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also influences signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival .

Comparación Con Compuestos Similares

Data Table: Key Comparative Metrics

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |

|---|---|---|---|---|

| Dihydro Daidzein-d6 | C₁₅H₄D₆O₄ | 260.27 | 291759-05-2 | LC-MS internal standard, ADME studies |

| Daidzein | C₁₅H₁₀O₄ | 254.24 | 486-66-8 | Natural isoflavone, reference analyte |

| Genistein | C₁₅H₁₀O₅ | 270.24 | 446-72-0 | Phytoestrogen, research on cancer pathways |

| Equol-d4 | C₁₅H₁₀D₄O₃ | 246.31 | N/A | Equol-specific metabolic studies |

| 1,2,5-Oxadiazines | Variable | ~200-300 | N/A | Synthetic intermediates, material science |

Limitations and Considerations

- Specificity: While effective for daidzein and genistein, daidzein-d6 cannot substitute for deuterated standards of structurally distinct compounds (e.g., equol-d4) .

- Cost: At ~$343/mg (), it is more expensive than non-deuterated isoflavones, necessitating cost-benefit analysis for large-scale studies .

Actividad Biológica

Dihydro Daidzein-d6, a deuterated derivative of daidzein, is an important compound in the study of biological processes due to its isotopic labeling properties. This article explores the biological activity of Dihydro Daidzein-d6, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Dihydro Daidzein-d6

Dihydro Daidzein-d6 is chemically represented as C₁₅H₁₀O₄ with a molecular weight of approximately 254.25 g/mol. The presence of six deuterium atoms allows for precise tracking in biological studies, making it a valuable tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of daidzein in various biological systems.

Dihydro Daidzein-d6 exhibits biological activities similar to those of its parent compound, daidzein. Key mechanisms include:

- Estrogenic Activity : Dihydro Daidzein-d6 acts as a weak estrogen agonist, potentially influencing estrogen receptor-mediated pathways.

- PPAR Activation : It activates Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial for regulating lipid metabolism and glucose homeostasis .

- Antioxidant Properties : The compound has been shown to enhance reactive oxygen species (ROS) levels, contributing to its antioxidant effects that may protect against oxidative stress in cells .

Anti-Osteoporotic Activity

Research indicates that dihydrodaidzein and its derivatives can enhance osteogenesis and inhibit osteoclastogenesis. In vitro studies demonstrated that these compounds activate the BMP2 signaling pathway in MC3T3-E1 cells and suppress NF-κB activation in RAW264.7 cells, thereby reducing bone resorption .

Anticancer Activity

Dihydro Daidzein-d6 has shown potential anticancer effects. A study highlighted its ability to induce apoptosis in BEL-7402 cancer cells through ROS-mediated mitochondrial dysfunction. The compound exhibited an IC50 value of 59.7 µM against BEL-7402 cells while showing no significant cytotoxicity toward other cancer cell lines such as A549 and HeLa .

Cardiovascular Health

Daidzein and its derivatives are linked to improved cardiovascular health by modulating lipid profiles and enhancing mitochondrial biogenesis. These effects are mediated through PPAR activation, leading to better glucose metabolism and reduced inflammation .

Case Studies

-

Osteoporosis Model in Mice :

- Objective : To assess the anti-osteoporotic effects of dihydrodaidzein.

- Method : Ovariectomized mice were treated with dihydrodaidzein.

- Results : Increased bone mineral density was observed alongside enhanced osteogenic activity.

- Cancer Cell Line Study :

Data Table: Biological Activities of Dihydro Daidzein-d6

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Dihydro Daidzein-d6?

- Methodological Answer : Perform physiologically relevant in vitro assays (e.g., 3D organoids, microfluidic systems) that mimic in vivo conditions (e.g., hypoxia, shear stress). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps. If contradictions persist, investigate compensatory mechanisms using CRISPR-Cas9 screens or proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.